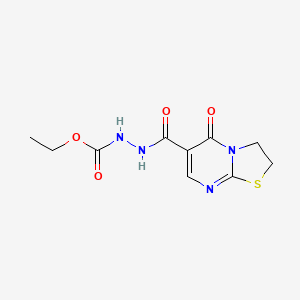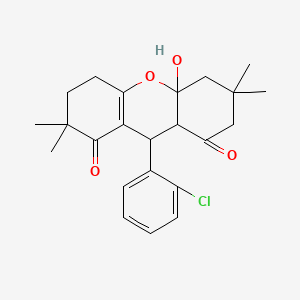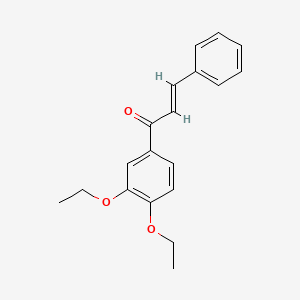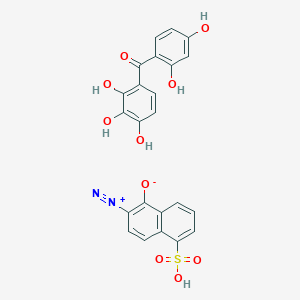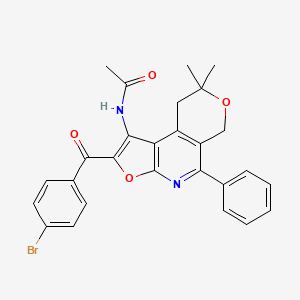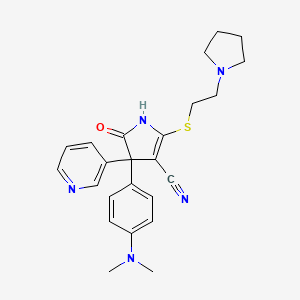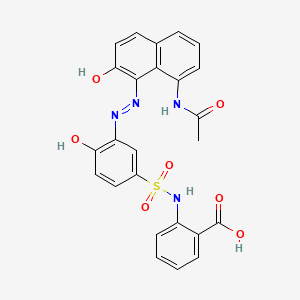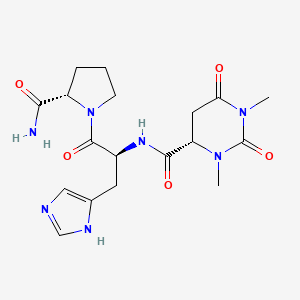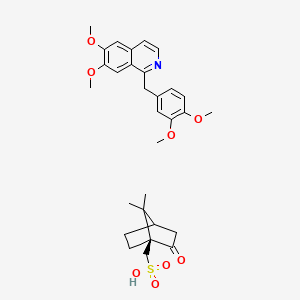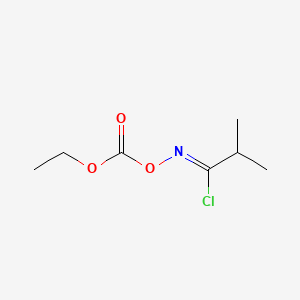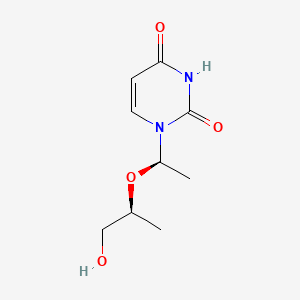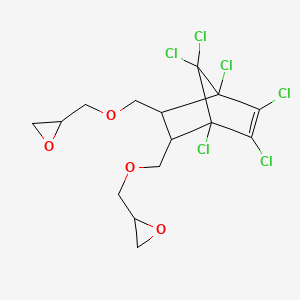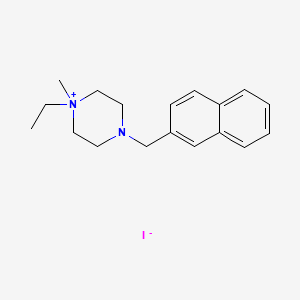
1-Ethyl-1-methyl-4-(2-naphthylmethyl)piperazinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1-methyl-4-(2-naphthylmethyl)piperazinium iodide is a quaternary ammonium compound that features a piperazine ring substituted with ethyl, methyl, and 2-naphthylmethyl groups, and an iodide counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1-methyl-4-(2-naphthylmethyl)piperazinium iodide typically involves the alkylation of 1-ethyl-4-(2-naphthylmethyl)piperazine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-1-methyl-4-(2-naphthylmethyl)piperazinium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar solvents like water or methanol at room temperature.
Oxidation: Conducted in organic solvents like dichloromethane at low temperatures.
Reduction: Performed in anhydrous conditions using solvents like tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Produces various quaternary ammonium salts depending on the nucleophile used.
Oxidation: Yields N-oxides.
Reduction: Results in secondary amines.
Aplicaciones Científicas De Investigación
1-Ethyl-1-methyl-4-(2-naphthylmethyl)piperazinium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential as a neurotransmitter modulator.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-1-methyl-4-(2-naphthylmethyl)piperazinium iodide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with neurotransmitter receptors, modulating their activity and affecting signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethyl-1-methylpiperazinium iodide
- 1-Methyl-4-(2-naphthylmethyl)piperazinium iodide
- 1-Ethyl-4-(2-naphthylmethyl)piperazinium iodide
Uniqueness
1-Ethyl-1-methyl-4-(2-naphthylmethyl)piperazinium iodide is unique due to the presence of both ethyl and methyl groups on the piperazine ring, along with the 2-naphthylmethyl group. This combination of substituents imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
109567-98-8 |
|---|---|
Fórmula molecular |
C18H25IN2 |
Peso molecular |
396.3 g/mol |
Nombre IUPAC |
1-ethyl-1-methyl-4-(naphthalen-2-ylmethyl)piperazin-1-ium;iodide |
InChI |
InChI=1S/C18H25N2.HI/c1-3-20(2)12-10-19(11-13-20)15-16-8-9-17-6-4-5-7-18(17)14-16;/h4-9,14H,3,10-13,15H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
ZKXYYRACMVQQOJ-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1(CCN(CC1)CC2=CC3=CC=CC=C3C=C2)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


